molecular formula C9H14BrN3O B12942132 2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88733-74-8

2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one

Katalognummer: B12942132
CAS-Nummer: 88733-74-8
Molekulargewicht: 260.13 g/mol
InChI-Schlüssel: DGMSONSOYJZZRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-aryl-1-ethanone with butylamine in the presence of a suitable catalyst. One common method involves the use of isoquinoline as a catalyst, which facilitates the addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while cycloaddition reactions can produce complex ring structures .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is unique due to its combination of the imidazole ring and the butylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88733-74-8

Molekularformel

C9H14BrN3O

Molekulargewicht

260.13 g/mol

IUPAC-Name

2-bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C9H14BrN3O/c1-2-3-4-11-9-12-6-7(13-9)8(14)5-10/h6H,2-5H2,1H3,(H2,11,12,13)

InChI-Schlüssel

DGMSONSOYJZZRU-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=NC=C(N1)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.